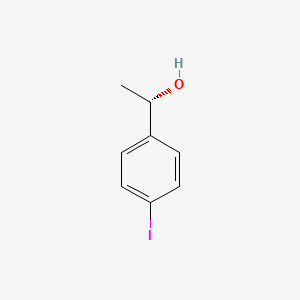

(1S)-1-(4-iodophenyl)ethan-1-ol

Descripción general

Descripción

(1S)-1-(4-iodophenyl)ethan-1-ol: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethan-1-ol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-iodophenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-iodoacetophenone.

Reduction: The 4-iodoacetophenone is then reduced to this compound using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Utilizing a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process.

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The alcohol group in (1S)-1-(4-iodophenyl)ethan-1-ol can be oxidized to form the corresponding ketone, 1-(4-iodophenyl)ethan-1-one . This reaction is critical in synthetic chemistry for generating intermediates in cross-coupling reactions (e.g., Sonogashira, Suzuki).

-

Reagents/Conditions : Chromium trioxide (CrO₃) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

-

Mechanism : Oxidation of the secondary alcohol to a ketone via a two-electron transfer process.

Reduction Reactions

The reverse process—reduction of 1-(4-iodophenyl)ethan-1-one—yields the alcohol. This reaction is often employed in asymmetric synthesis.

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Mechanism : Nucleophilic attack of the hydride on the carbonyl carbon, forming the alcohol.

-

Product : this compound.

Substitution Reactions

The iodine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions due to its leaving-group potential.

Sonogashira Coupling

-

Reaction : Coupling with terminal alkynes (e.g., ethynylbenzene) catalyzed by palladium-based catalysts.

Negishi Coupling

-

Reaction : Cross-coupling with organozinc reagents (e.g., 4-(methoxyphenyl)zinc).

Nucleophilic Aromatic Substitution

-

Reaction : Replacement of iodine with azide or cyanide groups.

-

Reagents : Sodium azide (NaN₃) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.

-

Product : (1S)-1-(4-azidophenyl)ethan-1-ol or (1S)-1-(4-cyanophenyl)ethan-1-ol.

-

Physical Property Comparison

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| This compound | C₈H₉IO | Data not available | Data not available |

| 1,1'-Biphenyl, 4-Iodo- | C₁₂H₉I | 113.5 | 320 |

| 1-(4-iodophenyl)ethan-1-one | C₈H₇IO | Data not available | Data not available |

Note: Data for the target compound are inferred from structural similarity to analogs .

Key Research Findings

-

Tandem Asymmetric Transfer Hydrogenation (ATH)–Sonogashira Coupling :

-

Radiolabeling Potential :

-

Cross-Coupling Limitations :

This compound’s reactivity profile makes it valuable in organic synthesis, particularly for constructing bioactive molecules and radiopharmaceuticals. Further studies could explore its applications in medicinal chemistry and catalytic systems.

Aplicaciones Científicas De Investigación

Pharmacological Properties

(1S)-1-(4-iodophenyl)ethan-1-ol has been investigated for its pharmacological properties, particularly in relation to its role as a sigma-1 receptor ligand. Sigma receptors are implicated in various physiological processes, including neuroprotection and modulation of pain pathways. Studies have shown that compounds targeting these receptors can have significant therapeutic effects in treating neurological disorders.

Key Findings:

- In vitro Studies: Research indicates that this compound exhibits selective binding to sigma receptors, which may enhance its potential as a therapeutic agent in conditions like cancer and neurodegenerative diseases .

- Tumor Imaging: A derivative of this compound labeled with iodine-124 has been utilized for imaging sigma-1 receptor overexpressing tumors, demonstrating its utility in cancer diagnostics .

Catalytic Reactions

The compound has been employed in various catalytic reactions, particularly in the Sonogashira coupling process. This reaction is significant in the synthesis of alkyne-containing compounds, which are crucial in pharmaceutical development.

Case Study:

A study demonstrated that (S)-1-(4-iodophenyl)ethanol underwent successful Sonogashira coupling with ethynylbenzene using palladium catalysts. The optimal reaction conditions were identified, leading to high yields of the desired products .

| Reaction Type | Catalyst Used | Yield (%) | Reaction Time |

|---|---|---|---|

| Sonogashira Coupling | Pd(0) | 85 | 9 hours |

| ATH-Sonogashira Tandem | Pd(0) | 90 | 12 hours |

Electrophilic Reagent Applications

This compound serves as an electrophilic reagent in the synthesis of imidazoles and other heterocycles. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex organic molecules.

Applications:

- Imidazole Synthesis: The compound is used to generate imidazole derivatives that have applications in pharmaceuticals, particularly as antifungal agents.

Mecanismo De Acción

The mechanism by which (1S)-1-(4-iodophenyl)ethan-1-ol exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Participation in metabolic pathways, leading to the formation of active metabolites or intermediates.

Comparación Con Compuestos Similares

Similar Compounds

- (1S)-1-(4-bromophenyl)ethan-1-ol

- (1S)-1-(4-chlorophenyl)ethan-1-ol

- (1S)-1-(4-fluorophenyl)ethan-1-ol

Uniqueness

- Iodine Atom : The presence of the iodine atom in (1S)-1-(4-iodophenyl)ethan-1-ol imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs.

- Reactivity : The iodine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Actividad Biológica

(1S)-1-(4-iodophenyl)ethan-1-ol, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer and receptor interactions. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

This compound is an electrophilic reagent utilized in organic synthesis, particularly in creating imidazole derivatives. Its synthesis involves chemoenzymatic methods, which enhance its utility in pharmaceutical applications .

Sigma-1 Receptor Interaction

A key area of research has focused on the interaction of this compound with sigma-1 receptors (S1Rs). These receptors are implicated in various cellular processes, including apoptosis and protein homeostasis, particularly in cancer cells. Studies indicate that antagonism of S1Rs can lead to unfolded protein response (UPR), followed by autophagy and ultimately apoptosis in cancer cells .

Table 1: Summary of Biological Activities Related to Sigma-1 Receptors

Case Study 1: Antitumor Effects

In a study involving MCF7 breast cancer cells and LNCaP prostate cancer cells, it was demonstrated that this compound could effectively target S1Rs. The compound was shown to accumulate preferentially in tumor tissues during PET imaging studies, indicating its potential as a radiotracer for imaging S1R overexpressing tumors . This specificity suggests a promising avenue for developing targeted cancer therapies.

Case Study 2: Cytotoxicity Assessment

A comparative study utilizing MTT and WST-1 assays evaluated the cytotoxic effects of various compounds on colorectal cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with varying effects depending on the assay used. The findings highlighted the importance of assay choice in accurately determining compound efficacy .

The biological activity of this compound is largely attributed to its interaction with sigma receptors and its ability to induce apoptosis through various pathways:

- Induction of Apoptosis : Continuous antagonism of S1Rs leads to cellular stress responses that culminate in programmed cell death.

- Inhibition of Tumor Growth : By targeting S1Rs, the compound disrupts essential survival pathways in cancer cells, promoting their death while sparing normal cells.

Future Directions

Ongoing research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Long-term Efficacy : Evaluating the long-term effects of sustained S1R antagonism.

- Clinical Trials : Investigating the compound's potential as a therapeutic agent in clinical settings.

Propiedades

IUPAC Name |

(1S)-1-(4-iodophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUDBZIJCVKUHM-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.